molecular formula C16H16N2O B2650601 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline CAS No. 293737-72-1

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No.: B2650601
CAS No.: 293737-72-1
M. Wt: 252.317
InChI Key: SWMXSGJNMHPTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 . It is also known by other synonyms such as art-chem-bb b025536, asischem t30924, 5-(5,7-dimethyl-benzooxazol-2-yl)-2-methoxy-phenylamine, and akos bb-8514 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoxazole ring attached to an aniline group. The benzoxazole ring contains a benzene ring fused with an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Novel PET Probes for Alzheimer's Disease

A study by Cui et al. (2012) developed two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using positron emission tomography (PET). These derivatives displayed high affinity for Aβ(1-42) aggregates and demonstrated significant potential as PET agents for detecting Aβ plaques in the living human brain, which could aid in the diagnosis and management of Alzheimer's disease (Cui et al., 2012).

Synthesis and Antioxidant Activity

In another realm of research, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized and analyzed for their potential in vitro antioxidant activities by Yüksek et al. (2015). The study found that these derivatives exhibit significant antioxidant properties, comparing favorably with standard antioxidants. This research indicates the potential utility of benzoxazole derivatives in developing therapeutic agents targeting oxidative stress-related diseases (Yüksek et al., 2015).

Enantioselective Synthesis of Metabolites

Matsubara et al. (2000) focused on the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist. Through lipase-catalyzed transesterification, the optical isomers of the compounds were synthesized, maintaining their absolute configurations. This research demonstrates the importance of benzoxazole derivatives in the precise and selective synthesis of pharmacologically relevant compounds (Matsubara et al., 2000).

Antifungal Agents

A study by Sangshetti et al. (2014) synthesized a novel series of tetrahydrothieno[3,2-c]pyridines from thienopyridine hydrazide and evaluated their antifungal activity. One of the compounds was found to be more potent against Candida albicans compared to miconazole, indicating the potential of benzoxazole derivatives as antifungal agents (Sangshetti et al., 2014).

Safety and Hazards

The safety and hazards associated with 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline are not specified in the current search results. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

Properties

IUPAC Name

5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-9-6-11(3)15-14(7-9)18-16(19-15)12-5-4-10(2)13(17)8-12/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMXSGJNMHPTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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